Product packaging for 2-Amino-6-fluorobenzothioamide(Cat. No.:)

2-Amino-6-fluorobenzothioamide

Cat. No.: B12840673
M. Wt: 170.21 g/mol
InChI Key: QJWYHXFXSJRTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-fluorobenzothioamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It incorporates two key functional groups: the benzothiazole core and the thioamide moiety. The benzothiazole scaffold is a privileged structure in pharmacology, known for a wide spectrum of biological activities. Its derivatives have been extensively investigated as anticonvulsant agents , with one of the most well-known examples being Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) . Furthermore, this scaffold is a cornerstone in the development of novel anti-tubercular compounds to combat multidrug-resistant strains of Mycobacterium tuberculosis . The thioamide group (-C(=S)NH2) serves as a versatile and highly important bioisostere for canonical amide bonds . This substitution can profoundly alter the properties of a molecule, enhancing its thermal and proteolytic stability, improving membrane permeability and bioavailability, and modifying its hydrogen-bonding capacity and affinity for metal ions . Thioamide-containing drugs, such as the antitubercular agents Ethionamide and Prothionamide, underscore the therapeutic relevance of this functional group . Researchers value this compound as a versatile building block for constructing more complex molecules. It can be used in the synthesis of (thio)urea benzothiazole (T)UBT derivatives, which have demonstrated a range of pharmacological activities in scientific studies, including antimicrobial, antitumor, and anti-inflammatory effects . The specific incorporation of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity. This makes this compound a promising intermediate for researchers working across various therapeutic areas, including neuroscience, infectious diseases, and oncology. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2S B12840673 2-Amino-6-fluorobenzothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FN2S

Molecular Weight

170.21 g/mol

IUPAC Name

2-amino-6-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H7FN2S/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)

InChI Key

QJWYHXFXSJRTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=S)N)N

Origin of Product

United States

Significance of Fluorinated Benzothioamide Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The benzothioamide scaffold is a derivative of benzothiazole (B30560), a bicyclic heterocyclic compound that is considered a "privileged structure" in medicinal chemistry. mdpi.comtandfonline.comtandfonline.comnih.gov This designation is due to its presence in a wide array of pharmacologically active compounds. tandfonline.comnih.gov The introduction of a fluorine atom into such scaffolds can dramatically influence a molecule's properties in ways that are highly advantageous for drug development. benthamscience.comnih.govresearchgate.netnih.gov

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.govnih.gov This can prolong the active life of a drug, potentially leading to improved therapeutic outcomes.

Increased Lipophilicity: Fluorine can increase the lipophilicity ('fat-loving' nature) of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. benthamscience.comresearchgate.netnih.govcore.ac.uk This is a critical factor for drugs targeting the central nervous system and for ensuring good absorption and distribution.

Modulation of Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby functional groups, making basic groups less basic. mdpi.comnih.govcore.ac.uk This can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Improved Binding Affinity: The unique electronic properties of fluorine can lead to more favorable interactions with protein targets, such as hydrogen bonding and dipole interactions, thereby increasing the potency of a drug. mdpi.combenthamscience.comnih.govresearchgate.net

The benzothiazole core, from which benzothioamide is derived, is associated with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. tandfonline.comnih.gov The addition of fluorine to this already versatile scaffold is a key strategy in modern medicinal chemistry to refine and enhance these activities. mdpi.comomicsonline.org For instance, studies on related fluorinated benzothiazoles have demonstrated their potential as potent antitumor agents and antimicrobials. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Fluorobenzothioamide

Nucleophilic and Electrophilic Reactivity Profiles of the Amino Moiety

The primary amino group (-NH2) of 2-Amino-6-fluorobenzothioamide is a key site of reactivity, capable of acting as a nucleophile. Its nucleophilicity is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine atom at the 6-position is expected to decrease the electron density on the amino group, thereby reducing its nucleophilicity compared to an unsubstituted 2-aminobenzothioamide. masterorganicchemistry.com

Despite this, the amino group retains sufficient nucleophilicity to react with a variety of electrophiles. These reactions can lead to the formation of a diverse array of derivatives. The lone pair of electrons on the nitrogen atom is available to attack electron-deficient centers.

Table 1: Predicted Reactivity of the Amino Moiety in this compound

Reactant TypeExpected ReactionProduct Type
Alkyl halidesNucleophilic substitutionN-Alkylated derivatives
Acyl chloridesNucleophilic acyl substitutionN-Acylated derivatives
Aldehydes/KetonesNucleophilic additionSchiff bases (Imines)
IsocyanatesNucleophilic additionUrea (B33335) derivatives

Conversely, under certain conditions, the amino group can be rendered electrophilic. For instance, diazotization of the primary amine with nitrous acid would generate a highly reactive diazonium salt. This electrophilic species can then participate in various coupling reactions.

Reactivity Characteristics of the Thioamide Functional Group

The thioamide group (-C(S)NH2) is a versatile functional group with a rich and complex reactivity profile. It possesses both nucleophilic and electrophilic character. The sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center and readily reacts with soft electrophiles. researchgate.net In contrast to amides, thioamides are generally more resistant to hydrolysis and nucleophilic addition at the carbonyl carbon. nih.gov

However, the thioamide can be activated to enhance its electrophilicity. For example, N-acylation can destabilize the thioamide bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov

Table 2: Reactivity of the Thioamide Functional Group

Reaction TypeReactantSite of AttackProduct Type
S-AlkylationAlkyl halidesSulfurThioimidate
S-AcylationAcyl chloridesSulfurS-Acylthioimidate
OxidationOxidizing agentsSulfurSulfoxides, Sulfones
ReductionReducing agentsCarbonAmine
CyclizationBifunctional electrophilesSulfur and NitrogenHeterocycles

The thioamide group is also a crucial component in the synthesis of various sulfur-containing heterocycles. The sulfur atom can act as an intramolecular nucleophile in cyclization reactions.

Cyclization Reactions Leading to Fused Heterocycles Involving this compound

A hallmark of the reactivity of this compound is its ability to undergo cyclization reactions to form fused heterocyclic systems, most notably benzothiazoles. This transformation typically involves the reaction of the amino group and the sulfur atom of the thioamide with a suitable electrophile. The general mechanism involves an initial nucleophilic attack by either the amino group or the sulfur atom, followed by an intramolecular cyclization and subsequent elimination or rearrangement to afford the aromatic heterocyclic product. ekb.eg

For instance, the reaction of 2-aminothiophenol (B119425), a related precursor, with aldehydes or carboxylic acids is a common method for synthesizing 2-substituted benzothiazoles. ekb.egmdpi.com A plausible mechanism for the reaction with an aldehyde involves the initial formation of a Schiff base between the amino group and the aldehyde, followed by a nucleophilic attack of the sulfur atom on the imine carbon and subsequent oxidation to yield the benzothiazole (B30560). ekb.eg

Table 3: Examples of Cyclization Reactions to Form Fused Heterocycles

Electrophilic PartnerResulting Fused Heterocycle
Aldehydes2-Substituted-6-fluorobenzothiazoles
Carboxylic Acids2-Substituted-6-fluorobenzothiazoles
Acyl Chlorides2-Substituted-6-fluorobenzothiazoles
Orthoesters2-Substituted-6-fluorobenzothiazoles
Carbon Disulfide6-Fluoro-1,3-benzothiazole-2-thiol

These cyclization reactions are often catalyzed by acids or metals and can be promoted by microwave irradiation to enhance reaction rates and yields.

Mechanistic Organic Chemistry Studies of this compound Transformations

While specific mechanistic studies on this compound are not extensively reported in the literature, the general principles of related transformations provide insight into the likely reaction pathways, intermediates, and transition states.

The formation of benzothiazoles from 2-aminothiophenol derivatives is believed to proceed through several key intermediates. In the reaction with carboxylic acids, for example, the initial step is likely the formation of an N-acyl intermediate. This is followed by an intramolecular cyclization where the sulfur atom attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate then dehydrates to form the benzothiazole ring.

Computational studies on similar systems can help to elucidate the relative energies of different intermediates and transition states, providing a more detailed picture of the reaction pathway.

The rate-determining step in these cyclization reactions can vary depending on the specific reactants and conditions. In some cases, the initial nucleophilic attack may be the slowest step, while in others, the cyclization or dehydration step may be rate-limiting. Kinetic studies, such as monitoring the reaction progress over time under different concentrations and temperatures, can provide valuable information about the reaction mechanism and the nature of the transition state.

For example, the Hammett equation can be used to correlate the reaction rates with the electronic properties of substituents on the aromatic ring, offering insights into the charge distribution in the transition state. A positive rho (ρ) value would suggest a buildup of negative charge in the transition state, while a negative rho value would indicate a buildup of positive charge.

Due to the lack of specific experimental data for this compound, a detailed analysis of its transition states and kinetic parameters remains a subject for future investigation.

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Fluorobenzothioamide

Vibrational Spectroscopy for Molecular Structure Elucidation (Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. An IR spectrum for 2-Amino-6-fluorobenzothioamide would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C=S stretching of the thioamide, and C-F stretching of the fluorinated benzene (B151609) ring. Similarly, a Raman spectrum would reveal complementary vibrational information. However, no experimentally recorded IR or Raman spectra for this compound could be located. Studies on related molecules like 2-amino-5-fluorobenzoic acid have been conducted, detailing their vibrational spectra through both experimental and theoretical (DFT) methods, but this data cannot be extrapolated to the target compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure and connectivity of atoms in a molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons and the amino protons, with their chemical shifts and coupling patterns providing insight into their environment. ¹³C NMR would identify the carbon skeleton, including the characteristic downfield shift for the thioamide carbon. No specific ¹H or ¹³C NMR spectral data for this compound are available in the surveyed literature. While spectral data for related compounds like 2-Amino-6-fluorobenzoic acid and 2-AMINO-6-FLUOROBENZAMIDE are accessible, these are not applicable to the thioamide derivative. chemicalbook.comchemicalbook.com

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. A high-resolution mass spectrum of this compound would confirm its elemental composition. The fragmentation pattern would likely involve cleavages adjacent to the thioamide group and the benzene ring. Despite the utility of this technique, no mass spectrometry data specific to this compound has been published. Fragmentation patterns of other amino acids and related structures have been studied, but these cannot be used to predict the exact behavior of the target molecule. unito.it

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Advanced Microscopy for Morphological and Nanostructural Characterization of this compound and Related Compounds (SEM, TEM, AFM)

The morphological and nanostructural features of this compound have not been extensively reported in the available scientific literature. However, analysis of related benzothioamide and aminobenzothiazole structures through advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) can provide analogous insights into the expected characteristics of this compound class. These techniques are pivotal in understanding the crystalline nature, surface topography, and internal structure of synthesized chemical compounds, which in turn influence their physical and chemical properties.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of solid materials at the micro- and nanoscale. For derivatives of 2-aminobenzothiazole (B30445), SEM analysis typically reveals information about the shape, size, and aggregation of crystalline particles. For instance, studies on variously substituted benzothiazole (B30560) derivatives have often reported the formation of well-defined crystalline structures. While specific data for this compound is not available, a hypothetical SEM analysis could yield data as presented in Table 4.6.1. This table is illustrative and based on typical findings for related aromatic heterocyclic compounds.

Parameter Observed Characteristic Interpretation
Particle Shape Irregular to prismatic crystalsIndicates a crystalline solid nature.
Size Distribution 10 - 50 µmSuggests microcrystalline powder.
Surface Texture Smooth to slightly rough facetsReflects the internal crystal lattice structure.
Aggregation Tendency to form agglomeratesPoints to interparticle attractive forces.
Note: This data is hypothetical and for illustrative purposes.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, crystallinity, and nanoscale morphology of materials. In the context of novel compound characterization, TEM can reveal details about crystal lattice fringes, defects, and the presence of any amorphous phases. For a crystalline compound like this compound, TEM would be instrumental in confirming its single-crystalline nature and observing the atomic arrangement if the crystals are sufficiently thin. Research on related heterocyclic compounds has utilized TEM to confirm the formation of nanocrystals and to study their dispersion in various matrices.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography. AFM is particularly useful for characterizing thin films and single crystals, providing quantitative data on surface roughness and step heights. For a compound like this compound, AFM could be employed to study the surface of a single crystal, revealing growth steps and other topographical features at the atomic or molecular scale. This information is valuable for understanding the crystal growth mechanisms. A summary of potential AFM findings, based on analyses of similar organic small molecules, is presented in Table 4.6.2.

Parameter Typical Measurement Significance
Root Mean Square (RMS) Roughness < 1 nm over a 1x1 µm areaIndicates a very smooth crystal surface at the nanoscale.
Surface Features Molecular terraces, step edgesEvidence of layered crystal growth.
Step Height Corresponds to molecular dimensionsProvides insight into the packing of molecules in the crystal lattice.
Note: This data is hypothetical and for illustrative purposes.

While direct experimental data on the advanced microscopic characterization of this compound is not currently available in the public domain, the application of SEM, TEM, and AFM would be a critical step in its full solid-state characterization. Such studies would provide invaluable information on its morphology and nanostructure, which are essential for its potential applications in materials science and medicinal chemistry.

Computational and Theoretical Studies of 2 Amino 6 Fluorobenzothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical study of 2-amino-6-fluorobenzothioamide, offering a detailed picture of its electronic architecture and a predictive framework for its chemical reactivity. These calculations are performed using sophisticated software that solves the Schrödinger equation for the molecule, providing a wealth of information about its orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules like this compound. DFT calculations focus on the electron density to determine the molecule's energy and other properties. This approach is computationally more efficient than other high-level methods while still providing a high degree of accuracy.

For this compound, DFT calculations can be used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The distribution of electron density, as calculated by DFT, can also reveal the molecule's electrostatic potential. This information is invaluable for predicting how the molecule will interact with other molecules, including identifying sites that are prone to electrophilic or nucleophilic attack. These computational findings are crucial for understanding the reaction mechanisms in which this compound participates.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. In the context of this compound, MD simulations can provide a detailed picture of the molecule's conformational landscape, revealing the different shapes it can adopt and the relative energies of these conformations.

By simulating the motion of the atoms in the molecule over time, MD can explore the various rotational and vibrational modes available to the molecule. This is particularly important for understanding the flexibility of the thioamide and amino groups and how their orientations might influence the molecule's reactivity and interactions with other molecules.

MD simulations can also be used to study the interactions of this compound with solvent molecules or other chemical species. This can provide insights into the solvation process and the formation of intermolecular complexes, which are crucial for understanding the compound's behavior in solution and its role in chemical reactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the theoretical models. For example, DFT and ab initio methods can be used to calculate the molecule's vibrational frequencies, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to aid in the assignment of the experimental spectral bands.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational methods. These theoretical predictions can be a powerful tool for interpreting complex NMR spectra and for confirming the structure of the molecule. The correlation between the predicted and experimental spectroscopic data provides a measure of the accuracy of the computational methods and the theoretical models used.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational studies can provide invaluable insights into the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for different reaction pathways. This information is crucial for understanding why a particular reaction proceeds in a certain way and for predicting the selectivity of the reaction.

For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-thiones from 2-aminobenzothioamides, computational studies can help to elucidate the role of the substituents on the aromatic ring in influencing the reaction rate and yield. The electron-withdrawing or -donating nature of the substituents can affect the nucleophilicity of the amino group and the stability of the reaction intermediates, and these effects can be quantified using computational methods.

Applications of 2 Amino 6 Fluorobenzothioamide in Advanced Synthetic and Materials Chemistry Research

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the amino and thioamide functionalities allows 2-amino-6-fluorobenzothioamide to be a dynamic starting material for the synthesis of elaborate organic structures. The electron-withdrawing nature of the fluorine atom can also modulate the reactivity of the aromatic ring, influencing reaction pathways and outcomes.

This compound is an ideal precursor for synthesizing bicyclic heterocyclic compounds, which are core structures in many pharmaceutically active agents and functional materials. nih.govnih.gov

Benzothiazoles: The most direct application of this compound is its conversion into 2-amino-6-fluorobenzothiazole. This transformation is typically achieved through an intramolecular oxidative cyclization, where the sulfur of the thioamide attacks the ortho-carbon, and the amino group facilitates ring closure. This process establishes the fused thiazole (B1198619) ring, yielding the stable benzothiazole (B30560) core. nih.govekb.egorganic-chemistry.org Various green chemistry approaches, including the use of visible light or molecular iodine, have been developed for synthesizing benzothiazole derivatives from related precursors, highlighting the adaptability of this synthetic strategy. nih.govorganic-chemistry.org

Quinazolines: The synthesis of quinazolines from this compound involves the construction of a second six-membered ring containing two nitrogen atoms. This can be accomplished through condensation reactions with various carbon sources. For instance, reacting the primary amine with aldehydes or ketones, followed by cyclization, can form the quinazoline (B50416) scaffold. organic-chemistry.orgrsc.orgfrontiersin.org Transition-metal-free methods, utilizing reagents like molecular iodine with an oxygen oxidant, have proven effective for coupling precursors such as 2-aminobenzophenones with amines to yield quinazolines, a pathway adaptable for thioamide-derived intermediates. nih.govnih.gov

The following table summarizes representative synthetic pathways for these bicyclic systems.

Target HeterocycleReagent/Condition ExampleReaction TypeReference
6-FluorobenzothiazoleOxidative Cyclization (e.g., using DDQ or I2)Intramolecular Cyclization organic-chemistry.org
6-FluoroquinazolineCondensation with Aldehydes/KetonesIntermolecular Condensation & Cyclization rsc.orgfrontiersin.org
2-Aryl-6-fluoroquinazolineCoupling with Benzylamines (I2/O2 system)Dehydrogenative Coupling organic-chemistry.orgnih.gov

Beyond fused systems, this compound is instrumental in synthesizing other important heterocyclic derivatives.

Aminoquinolines: While not a direct cyclization product, the structural elements of this compound can be incorporated into the synthesis of substituted aminoquinolines. nih.gov Synthetic routes may involve multi-step sequences where the benzothioamide moiety is first transformed into an intermediate that is subsequently used to construct the quinoline (B57606) ring system.

Thiazoles: The thioamide group is a key functional group for the Hantzsch thiazole synthesis, a classical method for forming a thiazole ring. vinhuni.edu.vn In this reaction, the thioamide acts as the sulfur and one of the nitrogen donors, condensing with an α-haloketone to form the five-membered thiazole ring. This method allows for the creation of 2-aminothiazole (B372263) derivatives where the 2-amino group is substituted with the 6-fluorobenzyl moiety, leading to novel, non-bicyclic thiazole structures. nih.govneliti.com

Target DerivativeKey ReagentsCommon Synthetic MethodReference
Substituted AminoquinolinesMulti-step synthesis involving ring formation reagentsVaries (e.g., Skraup, Friedländer synthesis) nih.gov
2-Amino-(6-fluorobenzyl)thiazolesα-HaloketonesHantzsch Thiazole Synthesis vinhuni.edu.vn

Development of Fluorescent Probes and Chemical Sensors

The 6-fluorobenzothiazole scaffold, readily synthesized from this compound, is a valuable fluorophore. The rigid, conjugated bicyclic system often exhibits favorable photophysical properties, and the presence of a fluorine atom can enhance fluorescence quantum yield and photostability.

Derivatives of 6-fluorobenzothiazole are being investigated for use as fluorescent imaging agents. The 2-amino group provides a convenient attachment point for linking the fluorophore to biomolecules or targeting ligands. This allows for the creation of probes that can selectively accumulate in specific cellular compartments or tissues, enabling visualization through fluorescence microscopy. nih.gov For instance, quinoline-benzothiazoline hybrid probes have been developed for two-photon fluorescence imaging of specific analytes in living cells and organisms, demonstrating the utility of this structural class in bioimaging. nih.gov

The fluorescence of the 6-fluorobenzothiazole core can be modulated by the presence of specific analytes, making it a suitable platform for designing chemosensors. nih.gov A common design strategy involves attaching a receptor unit to the fluorophore via the 2-amino group. Binding of the target analyte (e.g., a metal ion or a small molecule) to the receptor can cause a change in the electronic properties of the system, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). mdpi.comrsc.org The combination of a fluorophore with a recognition moiety allows for the sensitive and selective detection of various chemical species. bohrium.com

Contributions to Catalyst Development and Ligand Design

The nitrogen and sulfur atoms within the 2-aminobenzothiazole (B30445) structure (derived from this compound) are excellent donor atoms for coordinating with transition metals. This property allows these molecules to serve as versatile ligands in coordination chemistry and catalysis. wikipedia.org

Schiff base ligands, formed by condensing the 2-amino group with an aldehyde, create multidentate chelating agents that can form stable complexes with a variety of metal ions, including copper, cobalt, and nickel. nih.govresearchgate.net These metal complexes have been studied for their catalytic activity and potential applications in various chemical transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by substituents on the benzothiazole ring, such as the 6-fluoro group. Research has demonstrated that metal complexes of 2-aminobenzothiazole derivatives can possess unique structural and biological properties. researchgate.netresearcher.life

Functional Materials Science Applications of this compound Derivatives

The strategic incorporation of fluorine atoms and thioamide functionalities into aromatic scaffolds has paved the way for the development of novel functional materials. Derivatives of this compound are emerging as promising candidates in materials science due to their unique electronic and structural characteristics. The interplay between the electron-withdrawing nature of the fluorine atom, the hydrogen-bonding capabilities of the amino and thioamide groups, and the π-conjugated benzothioamide core offers a rich platform for designing materials with tailored properties. These derivatives are being explored for their potential in advanced applications, ranging from luminescent materials to the construction of intricate supramolecular architectures.

Research into Luminescent Materials and Optoelectronic Properties

The pursuit of novel luminescent and optoelectronic materials has led researchers to explore the potential of fluorinated aromatic thioamides. The introduction of a fluorine atom onto the benzothioamide core can significantly influence the molecule's photophysical properties. Fluorination is a known strategy to enhance the quantum yields and stability of organic fluorophores. The strong electronegativity of fluorine can lower the HOMO and LUMO energy levels of the molecule, which can lead to blue-shifted emissions and improved resistance to photo-oxidation.

The thioamide group also plays a crucial role in the electronic behavior of these derivatives. The substitution of a carbonyl with a thiocarbonyl group in a conjugated system alters the n→π* and π→π* electronic transitions. Thioamides generally possess a smaller HOMO-LUMO gap compared to their amide counterparts, which can result in a red-shift of the absorption and emission spectra. This tunability allows for the rational design of materials with specific luminescent colors.

Research in this area focuses on synthesizing various derivatives of this compound and characterizing their photophysical properties. This includes studying their absorption and emission spectra in different solvents and in the solid state, as well as determining their fluorescence quantum yields and lifetimes. The goal is to establish structure-property relationships that can guide the design of next-generation materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Below is an illustrative data table summarizing the hypothetical photophysical properties of some this compound derivatives based on general principles observed in similar classes of compounds.

DerivativeSubstitution on Amino GroupAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
1 -H3504500.25
2 -CH₃3554600.30
3 -C₆H₅3654800.45
4 -COCH₃3404400.15

Supramolecular Assembly and Host-Guest Interactions

The molecular structure of this compound provides multiple sites for non-covalent interactions, making its derivatives excellent building blocks for supramolecular chemistry. The amino group and the thioamide moiety are both capable of acting as hydrogen bond donors and acceptors. This allows for the formation of well-defined one-, two-, or three-dimensional networks through self-assembly.

The presence of the fluorine atom can also direct supramolecular assembly through halogen bonding or C-H···F interactions. Furthermore, the aromatic benzothioamide core is susceptible to π-π stacking interactions, which can further stabilize the resulting supramolecular structures. The ability to form ordered assemblies is of significant interest for applications in crystal engineering, molecular recognition, and the development of "smart" materials that can respond to external stimuli.

In the context of host-guest chemistry, derivatives of this compound can be designed to act as hosts for various guest molecules. The thioamide group, with its "soft" sulfur atom, can exhibit a preference for binding with soft metal ions or other electron-deficient guests. The amino group can be functionalized to create specific binding pockets for anions or neutral molecules. The fluorinated benzene (B151609) ring can also participate in anion-π interactions.

Research in this field involves the design and synthesis of derivatives with specific recognition motifs and the study of their binding properties with different guests using techniques such as NMR titration, UV-Vis spectroscopy, and single-crystal X-ray diffraction. These studies aim to elucidate the nature of the host-guest interactions and to develop new receptors for sensing and separation applications.

The following table provides a conceptual overview of the potential supramolecular interactions and host-guest capabilities of this compound derivatives.

Interaction TypeFunctional Groups InvolvedPotential Guest Molecules
Hydrogen Bonding-NH₂, -C(S)NH-Carboxylic acids, amides, anions
π-π StackingBenzothioamide ringAromatic molecules, fullerenes
Halogen Bonding-FLewis bases
Coordination-C=SSoft metal ions (e.g., Ag⁺, Hg²⁺)
Anion-π InteractionsFluorinated benzene ringAnions (e.g., NO₃⁻, Cl⁻)

Structure Activity Relationship Sar Studies of 2 Amino 6 Fluorobenzothioamide Analogs

Impact of Fluorine Moiety Modifications on Activity Profiles

The substitution of hydrogen with fluorine in a drug candidate can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov The position and number of fluorine atoms on the benzothioamide scaffold are critical determinants of the activity profile.

The introduction of a fluorine atom can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. nih.gov The high electronegativity of fluorine can lead to changes in the acidity or basicity of nearby functional groups, which may affect target binding. nih.gov

While direct studies on the systematic modification of the fluorine moiety in 2-amino-6-fluorobenzothioamide are not extensively documented, SAR studies on related fluorinated heterocyclic compounds provide valuable insights. For instance, in other bioactive molecules, moving the fluorine atom to different positions on the aromatic ring has been shown to have a profound impact on biological activity. nih.gov It is hypothesized that the 6-position for the fluorine atom in 2-aminobenzothioamide is optimal for a specific biological target, and shifting it to other positions, such as the 4, 5, or 7-position, could either enhance or diminish the activity depending on the target's specific steric and electronic requirements.

Furthermore, the introduction of additional fluorine atoms to create di- or tri-fluorinated analogs could further modulate the compound's properties. However, this could also lead to unforeseen changes in metabolism or off-target effects.

Table 1: Hypothesized Impact of Fluorine Moiety Modifications on the Biological Activity of 2-Aminobenzothioamide Analogs

ModificationPredicted Effect on Physicochemical PropertiesHypothesized Impact on Biological Activity
Shifting fluorine from 6- to 4-positionAltered dipole moment and electronic distributionPotential decrease or increase in activity depending on target interaction
Shifting fluorine from 6- to 5-positionChange in lipophilicity and metabolic stabilityMay alter target binding and pharmacokinetic profile
Shifting fluorine from 6- to 7-positionModified interaction with metabolizing enzymesCould lead to changes in bioavailability and duration of action
Introduction of a second fluorine atomIncreased lipophilicity and metabolic stabilityPotential for enhanced potency, but also potential for off-target effects

Influence of Amino Group Derivatization on Target Interactions

The 2-amino group of this compound is a key functional group that can participate in hydrogen bonding and other interactions with biological targets. Derivatization of this amino group through N-acylation or N-alkylation can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Studies on the closely related 2-aminobenzothiazole (B30445) scaffold have demonstrated that N-acylation and N-alkylation can lead to potent inhibitors of prostaglandin (B15479496) E2 generation, indicating anti-inflammatory activity. nih.gov These findings suggest that similar modifications to this compound could yield analogs with interesting biological profiles.

N-Acylation: The introduction of an acyl group to the 2-amino position can introduce new points of interaction with the target protein. The nature of the acyl group (e.g., aliphatic vs. aromatic, size, and electronic properties) can be systematically varied to probe the binding pocket. For example, acylation with a 3-(naphthalen-2-yl)propanoyl moiety has been shown to be effective in the 2-aminobenzothiazole series. nih.gov

N-Alkylation: Similarly, the addition of an alkyl group to the 2-amino function can influence the compound's lipophilicity and steric profile. The length and branching of the alkyl chain, as well as the presence of terminal functional groups (e.g., phenyl, naphthalene), can be tuned to optimize target interactions. nih.gov

Table 2: Influence of Amino Group Derivatization on the Anti-inflammatory Activity of 2-Aminobenzothiazole Analogs

CompoundDerivatizationEC50 (nM) for PGE2 Inhibition
GK510N-acylated with 3-(naphthalen-2-yl)propanoyl118
GK543N-alkylated with a naphthalene-containing chain177
GK562N-alkylated with a phenyl-containing chain177

Data extrapolated from studies on 2-aminobenzothiazoles. nih.gov

Structural Variations of the Thioamide Group and Their SAR Implications

The thioamide group is a critical pharmacophore in this compound, contributing to its unique chemical and biological properties. Replacing the thioamide with other functional groups, known as bioisosteric replacement, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic parameters. nih.govdrughunter.com

Potential bioisosteres for the thioamide group include the amide, amidine, 1,2,4-oxadiazole, and 1,2,3-triazole, among others. nih.gov Each of these replacements would alter the hydrogen bonding capacity, electronic distribution, and metabolic stability of the molecule, thereby influencing its interaction with the biological target.

For example, replacing the thioamide with an amide would change the hydrogen bond donor/acceptor profile and could affect the compound's permeability and bioavailability. researchgate.net Heterocyclic bioisosteres like oxadiazoles (B1248032) and triazoles can mimic the spatial arrangement and electronic properties of the thioamide while offering improved metabolic stability. nih.gov

Table 3: Potential Bioisosteric Replacements for the Thioamide Group and Their Predicted Effects

Bioisosteric ReplacementKey Property ChangesPotential Impact on Biological Activity
AmideAltered H-bonding, increased polarityMay change target binding and cellular permeability
AmidineIncreased basicity, altered H-bondingCould lead to different target interactions and pharmacokinetic profiles
1,2,4-OxadiazoleImproved metabolic stability, altered electronicsPotential for enhanced duration of action and potency
1,2,3-TriazoleIncreased metabolic stability, different dipole momentMay improve pharmacokinetic properties and target affinity

Positional Isomerism and Stereochemical Effects on Chemical and Biological Activity

The spatial arrangement of atoms in a molecule is crucial for its biological activity. This includes both positional isomerism, such as the location of the fluorine atom on the benzene (B151609) ring, and stereochemistry, if a chiral center is introduced.

As discussed in section 7.1, the position of the fluorine atom can significantly impact the molecule's properties. A systematic study of all positional isomers of mono-fluorinated 2-aminobenzothioamide would be necessary to fully understand the SAR.

Furthermore, if modifications to the core structure introduce a chiral center, it is highly likely that the biological activity will be stereospecific. Many biological targets, such as enzymes and receptors, are chiral, and therefore, will interact differently with the enantiomers of a chiral drug. nih.gov For instance, one enantiomer may bind with high affinity and elicit the desired biological response, while the other may be inactive or even produce undesirable side effects. nih.gov

For example, if an alkyl group with a chiral center is introduced at the 2-amino position, it would be essential to separate and test the individual enantiomers to determine which one is responsible for the observed activity. This would provide a deeper understanding of the three-dimensional requirements of the binding site.

Advanced Research Directions and Future Perspectives for 2 Amino 6 Fluorobenzothioamide

Integration with Computational Design and Machine Learning for Novel Derivative Discovery

The discovery of novel derivatives of 2-amino-6-fluorobenzothioamide can be significantly accelerated and rationalized through the integration of computational design and machine learning (ML). rti.orgnih.govbioengineer.org These in silico approaches enable the prediction of molecular properties, bioactivities, and potential toxicities, thereby streamlining the drug discovery process. mdpi.comyoutube.com

Machine learning algorithms, such as support vector machines and deep neural networks, can be trained on large datasets of existing compounds to predict the biological activities of new, untested molecules with increasing accuracy. rti.orgmdpi.com For instance, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound derivatives. youtube.com This allows for the early-stage filtering of compounds with undesirable pharmacokinetic profiles, saving time and resources.

Computational design techniques, including structure-based and ligand-based drug design, are instrumental in creating derivatives with enhanced target specificity and potency. By analyzing the binding interactions of this compound with its biological targets, researchers can design modifications that optimize these interactions. bioengineer.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between the chemical structure of these derivatives and their biological activity, providing valuable insights for the design of more potent analogues. researchgate.netekb.egjppres.comnih.gov

Table 1: Machine Learning Models in Drug Discovery

Model Type Application in Derivative Discovery Potential Benefit for this compound
Support Vector Machines (SVM) Classification of compounds based on activity (active vs. inactive). mdpi.com Prioritizing synthetic efforts on derivatives predicted to be active.
Deep Neural Networks (DNN) Prediction of a wide range of properties including bioactivity, solubility, and toxicity. mdpi.com Comprehensive in silico profiling of virtual libraries of derivatives.
Random Forest Prediction of protein-protein interactions and identification of potential inhibitors. nih.gov Identifying novel biological targets and designing targeted inhibitors.

| Transformer-based Models | De novo drug design and chemical synthesis prediction. nih.gov | Generating novel chemical structures with desired properties and predicting their synthetic routes. |

Exploration of Unconventional Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of this compound and its derivatives can be significantly improved by exploring unconventional synthetic methodologies like flow chemistry and photoredox catalysis. These techniques offer numerous advantages over traditional batch synthesis, including enhanced safety, improved efficiency, and access to novel chemical space. nih.govyoutube.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comgoogle.com This level of control can lead to higher yields, improved purity, and the safe handling of hazardous reagents and intermediates. youtube.com The modular nature of flow chemistry setups also facilitates the automation of multi-step syntheses, accelerating the production of compound libraries for screening. nih.gov

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for the formation of carbon-sulfur bonds under mild conditions. beilstein-journals.orgrsc.orgresearchgate.net This methodology can be employed for the direct thioamidation of various precursors, potentially offering a more sustainable and efficient route to this compound and its analogues. unipr.itnih.gov The use of visible light as a renewable energy source makes this approach particularly attractive from a green chemistry perspective. beilstein-journals.org

Table 2: Comparison of Synthetic Methodologies

Methodology Key Advantages Applicability to this compound Synthesis
Flow Chemistry Precise control of reaction parameters, enhanced safety, scalability, and automation. youtube.comgoogle.com Efficient and safe synthesis of the core structure and its derivatives, enabling rapid library generation. nih.gov
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, and use of a renewable energy source. beilstein-journals.orgresearchgate.net Green and efficient synthesis through novel C-S bond-forming reactions. rsc.orgnih.gov

| Traditional Batch Synthesis | Well-established procedures and equipment. | Standard laboratory-scale synthesis. |

Discovery of New Reactivity Modes and Chemical Transformations

The thioamide functional group in this compound is a versatile moiety that can participate in a wide range of chemical transformations, opening avenues for the discovery of new reactivity modes. nih.govnih.govresearchgate.net Thioamides are known to be more reactive than their amide counterparts and can serve as valuable intermediates in the synthesis of various heterocyclic compounds. nih.govmdpi.com

Future research could focus on exploring novel cyclization reactions of this compound to construct more complex polycyclic systems. The presence of the amino group and the thioamide functionality provides multiple reactive sites for intramolecular reactions. For instance, new synthetic routes could be developed to access benzothiazole (B30560) derivatives, which are known to possess a broad spectrum of biological activities. nih.govnih.gov

Furthermore, the unique electronic properties conferred by the fluorine atom could be exploited to modulate the reactivity of the thioamide group. Studies could investigate how the fluorine substituent influences the nucleophilicity and electrophilicity of the thioamide, potentially leading to the discovery of unprecedented chemical transformations. The development of novel thiating reagents could also provide more efficient and milder conditions for the synthesis of benzothioamides from their corresponding benzamides. mdpi.comresearchgate.net Trapping reactive intermediates generated from the thioamide, such as 2-fluorothioacrolein, with dienophiles could lead to the synthesis of novel fluorinated thiopyrans with potential biological activity. researchgate.net

Development of Advanced Spectroscopic Techniques for In Situ Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Advanced spectroscopic techniques that allow for in situ monitoring of reactions in real-time are invaluable for gaining these mechanistic insights.

Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can be integrated into reaction setups to track the concentration of reactants, intermediates, and products over time. This data provides a detailed kinetic profile of the reaction, helping to elucidate the reaction mechanism.

Furthermore, specialized Nuclear Magnetic Resonance (NMR) techniques, such as Rapid Injection NMR, can be employed to study fast reactions and characterize transient intermediates. By coupling these advanced spectroscopic methods with theoretical calculations, a comprehensive picture of the reaction landscape can be constructed, paving the way for more rational and efficient synthetic strategies.

Computational Predictions for Complex Biological Systems and Molecular Interactions

Computational methods are becoming increasingly powerful in predicting the behavior of small molecules in complex biological systems. benthamscience.comresearchgate.net For this compound and its derivatives, computational tools can be used to predict their interactions with biological targets, identify potential off-target effects, and guide the design of molecules with improved pharmacological profiles. nih.gov

Molecular docking studies can predict the binding mode and affinity of these compounds to specific proteins, providing a rational basis for their observed biological activity. nih.govnih.govnanobioletters.commdpi.com For example, docking simulations could be used to investigate the interactions of this compound derivatives with the active site of a target enzyme, revealing key binding interactions that can be optimized for enhanced potency. nih.govresearchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, taking into account the flexibility of both the ligand and the protein. nih.gov These simulations can be used to assess the stability of the ligand-protein complex over time and to calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone. By combining these computational approaches, researchers can gain a detailed understanding of the molecular basis of action of this compound and its derivatives, facilitating the design of next-generation therapeutic agents. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.